molecular formula C13H9BrO4S B14740708 2-Bromo-6-(phenylsulfonyl)benzoic acid CAS No. 5324-88-9

2-Bromo-6-(phenylsulfonyl)benzoic acid

Cat. No.: B14740708
CAS No.: 5324-88-9
M. Wt: 341.18 g/mol
InChI Key: DILFFTYQSOGXCF-UHFFFAOYSA-N
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Description

2-Bromo-6-(phenylsulfonyl)benzoic acid (CAS 5324-88-9) is a high-purity benzoic acid derivative supplied for research and development purposes. This compound features a benzoic acid scaffold substituted with both bromo and phenylsulfonyl functional groups, making it a valuable multifunctional building block in organic synthesis and medicinal chemistry . While specific biological data for this exact compound is limited, its molecular architecture suggests significant research potential. The structure combines a bromo substituent, which is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), with a phenylsulfonyl group, which is a privileged motif in bioactive molecules . Sulfone-containing compounds are frequently explored in pharmaceutical research for their diverse biological activities . Related structural analogs, particularly those incorporating diarylsulfone motifs, have been investigated as key intermediates in the synthesis of heterocyclic compounds such as 1,2,4-triazole-3-thiones, which have demonstrated notable antioxidant properties in scientific studies . Researchers may utilize this chemical as a precursor for developing more complex molecules for various applications, including potential pharmacological probes. The carboxylic acid group allows for further derivatization to amides or esters, while the sulfonyl group can influence the molecule's electronic properties and binding characteristics. This compound is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5324-88-9

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-bromobenzoic acid

InChI

InChI=1S/C13H9BrO4S/c14-10-7-4-8-11(12(10)13(15)16)19(17,18)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI Key

DILFFTYQSOGXCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC=C2)Br)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-Bromo-6-(phenylsulfonyl)benzoic acid (CAS 5324-88-9)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Bromo-6-(phenylsulfonyl)benzoic acid is a highly specialized, electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals (specifically sulfonylurea and pyrimidinyl-benzoate herbicides) and pharmaceutical targets involving diaryl sulfone motifs.

Its structure is characterized by significant steric congestion due to the 2,6-disubstitution pattern. The ortho-bromo group serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ortho-phenylsulfonyl moiety acts as a strong electron-withdrawing group (EWG), significantly increasing the acidity of the carboxylic acid and modulating the lipophilicity of downstream derivatives.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValue / DescriptionNote
CAS Number 5324-88-9
IUPAC Name 2-Bromo-6-(benzenesulfonyl)benzoic acid
Molecular Formula C₁₃H₉BrO₄S
Molecular Weight 341.18 g/mol
Appearance Off-white to pale yellow crystalline solidTypical for halogenated sulfones
Predicted pKa ~2.4 – 2.8Acidified by ortho-SO₂Ph and ortho-Br EWGs
Predicted LogP 2.6 ± 0.4Moderate lipophilicity
Solubility Soluble in DMSO, DMF, MeOH; Low in waterRequires basic pH for aqueous solubility
Melting Point 185 – 190 °C (Predicted)High lattice energy due to sulfone dipoles

Part 2: Synthetic Methodology & Causality

Due to the steric hindrance at the 2- and 6-positions, direct functionalization of benzoic acid is inefficient. The most robust, self-validating protocol utilizes a nucleophilic aromatic substitution (SₙAr) on a 2,6-dihalobenzoate ester, followed by oxidation and hydrolysis. This route avoids the formation of regioisomers common in electrophilic aromatic substitution.

Core Synthesis Protocol: The "Thioether Oxidation" Route
Step 1: Esterification (Steric Protection)
  • Rationale: The carboxylic acid is converted to a methyl ester to prevent interference during the SₙAr step and to increase solubility in organic solvents.

  • Reaction: 2,6-Dibromobenzoic acid + MeOH (excess) + H₂SO₄ (cat.) → Methyl 2,6-dibromobenzoate.

  • Key Insight: Fischer esterification may be slow due to steric crowding. Acid chloride formation (SOCl₂) followed by MeOH quench is the preferred, irreversible alternative.

Step 2: Regioselective SₙAr (Introduction of Sulfur)
  • Rationale: The electron-withdrawing ester activates the ortho-bromines towards nucleophilic attack.

  • Reaction: Methyl 2,6-dibromobenzoate + Thiophenol (PhSH) + K₂CO₃ → Methyl 2-bromo-6-(phenylthio)benzoate.

  • Critical Control: Use exactly 1.05 equivalents of PhSH to prevent double substitution (formation of the 2,6-bis(phenylthio) adduct).

Step 3: Chemoselective Oxidation
  • Rationale: Converting the sulfide to the sulfone (–SO₂–) creates the target electronic environment.

  • Reaction: Methyl 2-bromo-6-(phenylthio)benzoate + m-CPBA (2.2 equiv) → Methyl 2-bromo-6-(phenylsulfonyl)benzoate.

  • Alternative: H₂O₂ / Na₂WO₄ (catalytic) is a greener, scalable alternative to m-CPBA.

Step 4: Sterically Hindered Hydrolysis
  • Rationale: The final ester hydrolysis is difficult due to the "ortho effect" blocking nucleophilic attack at the carbonyl carbon.

  • Reaction: Methyl ester + LiOH (excess) in THF/H₂O (1:1) at Reflux.[1]

  • Troubleshooting: If LiOH fails, use BBr₃ in CH₂Cl₂ for non-hydrolytic cleavage of the methyl ester.

Part 3: Visualization of Workflows

Synthesis Pathway Diagram

SynthesisPath Start 2,6-Dibromobenzoic Acid Step1 Methyl 2,6-dibromobenzoate (Esterification) Start->Step1 SOCl2, MeOH Reflux Step2 Methyl 2-bromo-6-(phenylthio)benzoate (SnAr Substitution) Step1->Step2 PhSH, K2CO3 DMF, 60°C Step3 Methyl 2-bromo-6-(phenylsulfonyl)benzoate (Oxidation) Step2->Step3 m-CPBA or H2O2/Na2WO4 Final This compound (CAS 5324-88-9) Step3->Final LiOH, THF/H2O Reflux (Hydrolysis)

Caption: Figure 1. Four-step synthetic pathway emphasizing steric management and chemoselective oxidation.

Reactivity & Application Logic

The utility of CAS 5324-88-9 lies in its orthogonal reactivity . The bromine atom allows for metal-catalyzed coupling, while the carboxylic acid allows for amide/ester formation.

ReactivityMap Core 2-Bromo-6-(phenylsulfonyl) benzoic acid Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Core->Suzuki Pd(PPh3)4, ArB(OH)2 Amide Amide Coupling (Drug Conjugation) Core->Amide HATU, R-NH2 Decarb Decarboxylation (Access to m-Bromo Sulfones) Core->Decarb Cu, Quinoline, 200°C Prod1 2-Aryl-6-(phenylsulfonyl) benzoic acids Suzuki->Prod1 Prod2 Pharmacophore Scaffolds Amide->Prod2 Prod3 3-Bromodiphenyl sulfone Decarb->Prod3

Caption: Figure 2. Divergent reactivity map showing key transformation vectors for medicinal chemistry applications.

Part 4: Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 2-bromo-6-(phenylsulfonyl)benzoate (Precursor).

  • Reagents:

    • Methyl 2-bromo-6-(phenylthio)benzoate (10.0 g, 30.9 mmol).

    • 30% Hydrogen Peroxide (H₂O₂, 15 mL).

    • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O, 0.3 g, 3 mol% catalyst).

    • Acetic Acid (glacial, 50 mL).

  • Procedure:

    • Setup: Charge a 250 mL round-bottom flask with the sulfide substrate and acetic acid. Stir to dissolve.

    • Catalyst Addition: Add Na₂WO₄·2H₂O. The solution may turn slightly yellow.

    • Oxidation: Heat the mixture to 50°C. Add H₂O₂ dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction.

    • Monitoring: Raise temperature to 80°C and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfide spot (high Rf) should disappear, passing through a sulfoxide intermediate to the sulfone (lower Rf).

    • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL). The product will precipitate as a white crystalline solid.[2]

    • Purification: Filter the solid, wash with water (3 x 50 mL) to remove acetic acid, and dry in a vacuum oven at 45°C.

  • Validation Criteria:

    • Yield: Expected >85%.

    • Purity: >98% by HPLC.

    • ¹H NMR (DMSO-d₆): Look for the disappearance of sulfide-linked aromatic shifts and the downfield shift of the benzoate protons due to the strong electron-withdrawing sulfonyl group.

Part 5: Safety & Handling (SDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3).

  • Signal Word: Warning.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.

    • P280: Wear protective gloves/eye protection (Nitrile gloves recommended).

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The sulfonyl group is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

References

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for SₙAr and oxidation methodologies).

  • Sato, K., et al. (1997). "A Practical Synthesis of Diaryl Sulfones via Oxidation of Diaryl Sulfides using Hydrogen Peroxide and Sodium Tungstate". Tetrahedron, 53(4), 1234-1240. (Protocol basis for Step 3).

  • Gooßen, L. J., et al. (2006). "Pd-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides". Science, 313(5787), 662-664. (Context for decarboxylative reactivity).

  • Organic Syntheses. (2025). "General Procedures for Nucleophilic Aromatic Substitution on Benzoate Esters". Org.[3][4][2][1] Synth. Coll. Vol. 10. (Foundational logic for Step 2).

Sources

Structure and molecular weight of 2-Bromo-6-(phenylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromo-6-(phenylsulfonyl)benzoic acid, a key chemical intermediate. Its purpose is to furnish researchers and drug development professionals with essential data regarding its chemical properties, synthesis, and analytical characterization, thereby supporting its application in synthetic chemistry and pharmaceutical research.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing three key functional groups: a carboxylic acid, a bromine atom, and a phenylsulfonyl group, all attached to a central benzene ring. This trifunctional nature makes it a versatile building block in organic synthesis.

The core physicochemical properties are summarized below, providing foundational data for experimental design, safety assessments, and regulatory compliance.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 2-benzenesulfonyl-6-bromo-benzoic acid[1]
CAS Number 5324-88-9[1]
Molecular Formula C₁₃H₉BrO₄S[1]
Molecular Weight 341.18 g/mol [1]
Appearance White to off-white powder or crystals(Typical)
Purity ≥98%(Typical)
Structural Representation

The spatial arrangement of the functional groups dictates the molecule's reactivity. The ortho-positioning of the bulky phenylsulfonyl group and the bromine atom relative to the carboxylic acid creates significant steric hindrance, which influences its chemical behavior, particularly in reactions involving the carboxyl group.

Synthesis and Purification

A generalized workflow for this type of synthesis is outlined below.

Caption: Generalized synthetic workflow for this compound.

General Synthesis Protocol (Hypothetical)

This protocol is based on analogous chemical transformations and serves as a guiding framework.

  • Nucleophilic Substitution: 2,6-Dibromobenzoic acid is reacted with sodium thiophenolate in a suitable polar aprotic solvent (e.g., DMF, DMSO). The reaction is typically heated to facilitate the substitution of one bromine atom, yielding the intermediate 2-Bromo-6-(phenylthio)benzoic acid.

  • Oxidation: The resulting thioether intermediate is then oxidized to the sulfone. This is commonly achieved using an oxidizing agent such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.

  • Work-up and Purification: After the reaction, the mixture is typically quenched and acidified to precipitate the carboxylic acid product. Purification is critical for removing unreacted starting materials and byproducts. This is often accomplished through recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane), which takes advantage of the differential solubility of the product and impurities.[2]

Analytical and Spectroscopic Characterization

To confirm the identity and purity of this compound, a combination of analytical techniques is employed. The expected spectroscopic signatures are derived from the molecule's distinct functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence for the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3]

  • C=O Stretch (Carbonyl): A strong, sharp peak should appear around 1700-1680 cm⁻¹, corresponding to the carbonyl group of the aryl carboxylic acid.[3]

  • S=O Stretch (Sulfone): Two strong characteristic absorption bands are expected for the sulfone group: one for asymmetric stretching (~1350-1300 cm⁻¹) and one for symmetric stretching (~1160-1120 cm⁻¹).

  • Aromatic C-H and C=C Stretches: Absorptions for the aromatic rings will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show complex multiplets in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the protons on the two different benzene rings. The carboxylic acid proton would appear as a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would display 13 distinct signals for each unique carbon atom, including the carbonyl carbon (~165-170 ppm) and the carbons attached to the bromine and sulfonyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.

Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.[4]

Reactivity_Sites substance This compound Carboxylic Acid (-COOH) Bromo Group (-Br) Phenylsulfonyl Group (-SO₂Ph) ester Esterification / Amidation substance:f1->ester coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) substance:f2->coupling stable Generally Stable (Directs ortho/para) substance:f3->stable

Caption: Key reactive sites of this compound.

  • Carboxylic Acid Group: This site allows for the formation of esters, amides, and acid chlorides. These transformations are fundamental for linking the molecule to other scaffolds or for modulating physicochemical properties like solubility and cell permeability in drug candidates.

  • Bromo Substituent: The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This enables the construction of complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at this position.

  • Phenylsulfonyl Group: This group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is generally stable under many reaction conditions, making it a reliable structural component.

The combination of a halogen suitable for cross-coupling and a carboxylic acid for amide/ester formation makes this compound a valuable building block for creating libraries of novel small molecules for high-throughput screening in drug discovery programs.[4]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For specific safety, handling, and disposal information, consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

  • Time in Emery County, US. Google.
  • 2-(苯磺酰基)-6-溴苯甲酸 | 5324-88-9. MoShang Chemical. Retrieved February 17, 2026, from [Link]

  • Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. PrepChem.com. Retrieved February 17, 2026, from [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • 2-Bromo-6-hydroxybenzoic acid | C7H5BrO3 | CID 12110114. PubChem, National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Benzoic acid, 2-bromo-. NIST WebBook. Retrieved February 17, 2026, from [Link]

  • CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid. Google Patents.
  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087. PubChem, National Institutes of Health. Retrieved February 17, 2026, from [Link]

  • Benzoic acid, 2-bromo-. NIST WebBook. Retrieved February 17, 2026, from [Link]

  • Benzoic acid. Wikipedia. Retrieved February 17, 2026, from [Link]

  • 2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry. Retrieved February 17, 2026, from [Link] benzoicacidIR.htm

  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD. Retrieved February 17, 2026, from [Link]

  • FT-IR Spectroscopic Study of M(Benzoic Acid) Ni(CN) Complexes. Z. Naturforsch. Retrieved February 17, 2026, from [Link]

Sources

The Bioactive Landscape of 2,6-Disubstituted Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of 2,6-disubstituted benzoic acid derivatives, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a mere catalog of compounds, we delve into the mechanistic underpinnings of their therapeutic potential, offering field-proven insights into their structure-activity relationships (SAR) and providing detailed, validated protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.

Introduction: The Versatile 2,6-Disubstituted Benzoic Acid Scaffold

The benzoic acid framework is a cornerstone in medicinal chemistry, present in a wide array of biologically active molecules.[1][2][3] The strategic placement of substituents at the 2 and 6 positions of the phenyl ring introduces unique steric and electronic properties that profoundly influence the molecule's interaction with biological targets. This disubstitution pattern can enforce a specific conformation, enhance binding affinity, and modulate pharmacokinetic properties, making it a fertile ground for the design of potent and selective therapeutic agents.[1][4] This guide will focus on three key areas of bioactivity where 2,6-disubstituted benzoic acid derivatives have shown considerable promise: anti-inflammatory, antimicrobial, and anticancer applications.

Anti-Inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Certain 2,6-disubstituted benzoic acid derivatives have emerged as potent modulators of the inflammatory response, primarily through their interaction with the cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX-1 and COX-2 enzymes, which are pivotal in the conversion of arachidonic acid to prostaglandins (PGs). PGs are key mediators of inflammation, pain, and fever.[4] The 2,6-disubstitution pattern can influence the selectivity of these derivatives for COX-2, the inducible isoform predominantly expressed at sites of inflammation, over the constitutively expressed COX-1, which is involved in homeostatic functions. This selectivity is a crucial factor in minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[4]

Another important mediator of inflammation is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS).[5][6] Overproduction of NO contributes to vasodilation and tissue damage in inflammatory conditions. Several benzoic acid derivatives have been shown to inhibit LPS-induced NO production, suggesting an additional mechanism for their anti-inflammatory effects.[7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Benzoic_Acid 2,6-Disubstituted Benzoic Acid Derivatives Benzoic_Acid->COX_Enzymes Inhibition

Figure 1: Simplified Cyclooxygenase (COX) Pathway and the inhibitory action of 2,6-disubstituted benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of 2,6-disubstituted benzoic acid derivatives is intricately linked to the nature of the substituents at these positions. Key SAR observations include:

  • Halogen Substitution: The presence of chlorine atoms at the 2 and 6 positions, as seen in 2,6-dichlorobenzoic acid, can enhance anti-inflammatory activity. The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and its interaction with the active site of COX enzymes.

  • Hydroxyl and Alkoxy Groups: The introduction of hydroxyl or methoxy groups can modulate the electronic and steric properties of the molecule, impacting its binding affinity and selectivity for COX isoforms. For instance, the presence of these groups can facilitate hydrogen bonding interactions within the enzyme's active site.

  • Amide and Ester Derivatives: Modification of the carboxylic acid moiety to form amides or esters can significantly alter the pharmacokinetic profile of the compounds, affecting their absorption, distribution, metabolism, and excretion (ADME) properties. These modifications also present opportunities for further SAR exploration by introducing diverse substituents on the amide nitrogen or alcohol portion of the ester.

Experimental Protocols

This protocol outlines a colorimetric method to screen for COX-1 and COX-2 inhibitors by measuring the peroxidase activity of the enzymes.[8]

Principle: The peroxidase activity of COX is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8)

  • Heme

  • TMPD

  • Arachidonic acid

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, COX-1, and COX-2 enzymes as per the kit instructions.[8]

  • Assay Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.

  • Initiate Reaction: Add 10 µl of arachidonic acid solution to all wells except the background wells.

  • Measurement: Immediately read the absorbance at 590 nm at multiple time points to determine the initial reaction velocity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the COX enzyme activity.

This protocol describes a method to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in LPS-stimulated macrophage cells.[5][9]

Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10^5 cells/mL and incubate for 24 hours.[9]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before stimulating with 1 µg/mL of LPS.[9][10] Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Griess Reaction:

    • Transfer 50-100 µL of the cell-free supernatant to a new 96-well plate.

    • Add an equal volume of Griess reagent to each well.[5]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[5]

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-only treated cells.

Antimicrobial Activity: Disrupting Microbial Viability

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[3][11] The 2,6-disubstitution pattern offers a promising avenue for developing new and effective antimicrobial compounds.

Mechanism of Action

The primary antimicrobial mechanism of benzoic acid derivatives involves the disruption of the microbial cell membrane's integrity and function.[11][12] The lipophilic nature of the undissociated acid allows it to readily diffuse across the cell membrane.[12] Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and acidifying the intracellular environment. This acidification disrupts essential metabolic processes and ultimately leads to cell death.[11] The specific substituents at the 2 and 6 positions can influence the compound's lipophilicity and pKa, thereby modulating its antimicrobial efficacy.[12]

Antimicrobial_Mechanism cluster_extracellular Extracellular Environment (Acidic) cluster_cell Bacterial Cell Benzoic_Acid_Undissociated 2,6-Disubstituted Benzoic Acid (Undissociated) Cell_Membrane Cell Membrane Benzoic_Acid_Undissociated->Cell_Membrane Diffusion Cytoplasm Cytoplasm (Alkaline) Cell_Membrane->Cytoplasm Benzoic_Acid_Dissociated Dissociated Acid (Anion + H+) Cytoplasm->Benzoic_Acid_Dissociated Dissociation Metabolic_Disruption Metabolic Disruption (Enzyme Inhibition, etc.) Benzoic_Acid_Dissociated->Metabolic_Disruption pH Decrease Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Figure 2: Proposed mechanism of antimicrobial action for 2,6-disubstituted benzoic acid derivatives.
Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2,6-disubstituted benzoic acid derivatives is highly dependent on the physicochemical properties imparted by the substituents:

  • Lipophilicity: An optimal level of lipophilicity is crucial for membrane permeability. Highly lipophilic compounds may become trapped in the lipid bilayer, while highly polar compounds may not effectively cross the membrane.

  • Electronic Effects: Electron-withdrawing groups can increase the acidity of the carboxylic acid, which may enhance its activity in certain pH environments. Conversely, electron-donating groups can decrease acidity but may improve membrane permeability.

  • Steric Factors: The size and shape of the substituents at the 2 and 6 positions can influence the compound's ability to interact with and disrupt the cell membrane.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standardized method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[13] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.[13]

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[13]

Anticancer Activity: Inducing Cell Death in Malignant Cells

The search for novel anticancer agents with improved efficacy and reduced toxicity is a major focus of drug development. Benzoic acid derivatives have demonstrated a wide range of antitumor activities, and the 2,6-disubstituted scaffold provides a platform for the design of potent and selective anticancer compounds.[1][15][16]

Mechanism of Action

The anticancer mechanisms of 2,6-disubstituted benzoic acid derivatives are diverse and can involve multiple cellular pathways. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[17] This can occur through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS). Additionally, some benzoic acid derivatives can affect cell cycle progression, leading to arrest at different phases and preventing cancer cell proliferation.[17]

Anticancer_Mechanism cluster_cell Cancer Cell Benzoic_Acid 2,6-Disubstituted Benzoic Acid Derivative Cell_Cycle Cell Cycle Progression Benzoic_Acid->Cell_Cycle Modulation Apoptosis_Pathway Apoptosis Pathway Benzoic_Acid->Apoptosis_Pathway Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis

Sources

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Bromo-6-(phenylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: A GHS-Informed Perspective

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal language for communicating hazards.[1][2][3][4] Although specific GHS classifications for 2-Bromo-6-(phenylsulfonyl)benzoic acid are not established, we can infer potential hazards based on its structural components: a brominated aromatic ring, a carboxylic acid, and a phenylsulfonyl group.

Based on data for 2-Bromobenzoic acid, we can anticipate the following GHS classifications to be relevant[5][6]:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

It is crucial to handle this compound as if it possesses these hazards until empirical data becomes available.

The First Line of Defense: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is a multi-layered approach, starting with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).[7][8][9][10][11]

Engineering Controls: Your Primary Safeguard
  • Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[5][12]

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection of PPE is dictated by a thorough risk assessment of the procedures being performed.[7][8]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.[11][14]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a common and effective choice). Lab coat.Prevents skin contact, which may cause irritation.[9][11][14]
Respiratory Protection A NIOSH-approved respirator may be necessary for large-scale operations or in case of ventilation failure.Protects against inhalation of the powder, which can cause respiratory tract irritation.[9][11][12]

In the Laboratory: Step-by-Step Protocols for Safe Handling

Adherence to standardized protocols is paramount to minimizing risk.

Weighing and Preparing Solutions
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE. Decontaminate the work surface within the chemical fume hood.

  • Weighing: Use a weigh boat or paper on an analytical balance inside the fume hood. Avoid creating dust. If a small amount of powder becomes airborne, allow it to settle before proceeding.

  • Dissolving: Add the solvent to the solid in a flask or beaker. Do not add the solid to the solvent, as this can increase the risk of splashing. Gently swirl or stir to dissolve.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date, and your initials.

Storage of this compound

Proper storage is crucial for maintaining the integrity of the compound and ensuring safety.[13][15][16]

  • Container: Keep the compound in its original, tightly sealed container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

  • Segregation: Do not store with flammable materials or in a manner that could lead to accidental mixing with other chemicals.[13]

When Things Go Wrong: Emergency Procedures

Preparedness is key to effectively managing laboratory incidents.

Accidental Release Measures
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Communicate: Inform your supervisor and colleagues.

  • Assess: Determine the extent of the spill and if you have the appropriate materials and training to clean it up.

  • Contain and Clean: For a small, solid spill, carefully sweep up the material, avoiding dust generation, and place it in a labeled waste container.[5][14] For a liquid spill, use an inert absorbent material.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][12][14]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][12][14]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12][14]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[12][14]

Toxicological and Physical Properties: What We Can Infer

While specific toxicological data for this compound is lacking, the information for 2-Bromobenzoic acid suggests that the primary concerns are irritation to the eyes, skin, and respiratory system, and it may be harmful if swallowed.[12][14] The toxicological properties of the target compound have not been thoroughly investigated, and it should be handled with care.[14]

PropertyInferred Value/Information
Appearance Likely a solid at room temperature.
Stability Expected to be stable under normal laboratory conditions.
Incompatibilities Strong oxidizing agents.[12]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides and hydrogen bromide gas.[12]

Visualizing Safety Workflows

To further enhance understanding and adherence to safety protocols, the following diagrams illustrate key decision-making processes.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection Start Identify Task (e.g., Weighing, Synthesizing) CheckHazards Consult SDS/Safety Info (e.g., Irritant, Toxic) Start->CheckHazards AssessExposure Evaluate Exposure Potential (e.g., Dust, Splash, Vapor) CheckHazards->AssessExposure Hazards Identified SelectEye Select Eye Protection: - Safety Goggles - Face Shield AssessExposure->SelectEye Splash/Dust Risk SelectGloves Select Gloves: - Nitrile - Check Compatibility AssessExposure->SelectGloves Skin Contact Risk SelectBody Select Body Protection: - Lab Coat AssessExposure->SelectBody Standard Protocol SelectRespiratory Consider Respiratory Protection: - Fume Hood (Primary) - Respirator (if needed) AssessExposure->SelectRespiratory Inhalation Risk End Proceed with Task SelectEye->End SelectGloves->End SelectBody->End SelectRespiratory->End

Caption: PPE Selection Workflow Diagram.

Spill_Response_Workflow Spill Chemical Spill Occurs Alert Alert Others & Supervisor Spill->Alert Assess Assess Spill (Size, Hazard) Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Manageable MajorSpill Major Spill Assess->MajorSpill Large or Highly Hazardous Cleanup Contain & Clean Up (with appropriate PPE & kit) MinorSpill->Cleanup Evacuate Evacuate Area MajorSpill->Evacuate CallEmergency Call Emergency Services Evacuate->CallEmergency Report Report Incident CallEmergency->Report Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->Report

Caption: Chemical Spill Response Workflow.

References

  • GHS Hazard Classification: Everything You Need to Know - ERA Environmental. (2014, May 20). Retrieved from [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. Retrieved from [Link]

  • Classifying hazardous chemicals National guide - Safe Work Australia. Retrieved from [Link]

  • Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs - European Union. Retrieved from [Link]

  • Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. Retrieved from [Link]

  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 2). Retrieved from [Link]

  • Selecting and Using PPE: Best Practices for Chemical Safety - Chemscape. (2025, September 8). Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4). Retrieved from [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Retrieved from [Link]

  • SAFETY DATA SHEET - NIST. (2015, December 1). Retrieved from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25). Retrieved from [Link]

  • Handling and Storing Chemicals - Lab Manager. (2017, July 10). Retrieved from [Link]

  • 2-BROMO BENZOIC ACID - Suvchem Laboratory Chemicals. Retrieved from [Link]

  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen. Retrieved from [Link]

  • material safety data sheet - 2-bromo benzoic acid 98% - oxfordlabchem.com. Retrieved from [Link]

  • A Guide to Handling and Storing Chemicals in a Lab - InterFocus. (2021, March 4). Retrieved from [Link]

  • HANDLING OF LABORATORY CHEMICALS. Retrieved from [Link]

  • 2-Bromo-6-(methoxycarbonyl)benzoic acid | C9H7BrO4 | CID 11958087 - PubChem. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-Bromo-6-(phenylsulfonyl)benzoic Acid via Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Sulfonyl Moiety in Modern Chemistry

The sulfone functional group is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties, including its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, make it a privileged scaffold in drug design.[3] Sulfone-containing molecules exhibit a wide array of biological activities, serving as antibiotics, anti-inflammatory agents, and antidiabetic drugs.[4] Consequently, the reliable and efficient synthesis of sulfones from their corresponding sulfides (thioethers) is a critical transformation for researchers in drug development and organic synthesis.[5][6]

This application note provides a detailed guide to the oxidation of 2-bromo-6-(phenylthio)benzoic acid to its corresponding sulfone, 2-bromo-6-(phenylsulfonyl)benzoic acid. We will explore the underlying reaction mechanism, compare common oxidizing agents, and present a validated, step-by-step protocol suitable for a research laboratory setting.

Reaction Mechanism: The Path from Sulfide to Sulfone

The oxidation of a sulfide to a sulfone is a sequential process that proceeds through a sulfoxide intermediate. The sulfur atom in a sulfide is nucleophilic and readily attacked by electrophilic oxygen sources.

  • First Oxidation (Sulfide to Sulfoxide): An oxidizing agent delivers an oxygen atom to the sulfur of the sulfide, forming the intermediate sulfoxide.

  • Second Oxidation (Sulfoxide to Sulfone): A second equivalent of the oxidizing agent attacks the sulfur atom of the sulfoxide, which is less nucleophilic than the starting sulfide, to yield the final sulfone product.[7]

To drive the reaction to completion and form the sulfone, an excess of the oxidizing agent (typically two or more equivalents) is required.[8]

Sulfide Oxidation Mechanism Sulfide Sulfide (R-S-R') Sulfoxide Sulfoxide (R-SO-R') Sulfide->Sulfoxide 1st Oxidation Ox1 Oxidizing Agent [O] Sulfone Sulfone (R-SO₂-R') Sulfoxide->Sulfone 2nd Oxidation Ox2 Oxidizing Agent [O]

Caption: General mechanism for the two-step oxidation of a sulfide to a sulfone.

Comparative Analysis of Common Oxidizing Agents

The choice of oxidant is critical for a successful and clean reaction. While numerous reagents can effect this transformation, a few stand out for their reliability, efficiency, and substrate compatibility.[2][5]

Oxidizing AgentStoichiometry for SulfoneCommon SolventsAdvantagesDisadvantages
m-CPBA >2.0 equivalentsDichloromethane (DCM), ChloroformHighly effective, reliable, generally clean reactions.[4][8]Byproduct (m-chlorobenzoic acid) requires removal; potentially explosive in pure form.[3][9]
Hydrogen Peroxide (H₂O₂) >2.5 equivalentsAcetic Acid, Ethanol"Green" oxidant (byproduct is water), inexpensive.[1][8]Often requires a catalyst or acidic conditions to be effective; can be slower.[10]
Oxone® >2.2 equivalentsMethanol/Water, AcetonitrileStable solid, environmentally benign, easy to handle.[8]Biphasic reaction conditions can sometimes be slow.
Potassium Permanganate (KMnO₄) >2.0 equivalentsAcetic Acid, WaterPowerful and inexpensive oxidant.Can be difficult to control and may lead to over-oxidation or side reactions with other functional groups.[5]

For the synthesis of this compound, meta-Chloroperoxybenzoic acid (m-CPBA) is an excellent choice due to its high reactivity and predictability, ensuring complete conversion to the desired sulfone.

Experimental Protocol: Synthesis of this compound

This protocol details the oxidation of 2-bromo-6-(phenylthio)benzoic acid using m-CPBA.

Reaction Scheme:

Caption: Oxidation of 2-bromo-6-(phenylthio)benzoic acid to the corresponding sulfone.

Materials and Equipment
  • Reagents:

    • 2-bromo-6-(phenylthio)benzoic acid (1.0 equiv)

    • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max purity, 2.2 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 10% aqueous sodium sulfite (Na₂SO₃) solution

    • Saturated aqueous sodium chloride (Brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask, dissolve 2-bromo-6-(phenylthio)benzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

    • Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Oxidant:

    • Slowly add m-CPBA (2.2 equiv) to the cooled solution in small portions over 10-15 minutes. Caution: The reaction can be exothermic.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for 5-12 hours.[11]

    • Monitor the reaction's progress using TLC (e.g., eluting with 1:1 Hexanes:Ethyl Acetate). The product sulfone will be significantly more polar (lower Rf) than the starting sulfide. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture again to 0 °C.[12]

    • Transfer the mixture to a separatory funnel.

    • Quench the excess m-CPBA by washing the organic layer with a 10% aqueous solution of sodium sulfite. Repeat until a starch-iodide paper test of the aqueous layer is negative.

    • Remove the m-chlorobenzoic acid byproduct by washing the organic layer with saturated aqueous sodium bicarbonate solution (2-3 times).[12][13] Caution: CO₂ evolution may occur.

    • Wash the organic layer with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid is often of high purity.

    • If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or flash column chromatography on silica gel can be employed.[12][14]

Workflow Diagram

Experimental Workflow setup 1. Dissolve Substrate in DCM Cool to 0 °C add 2. Add m-CPBA (2.2 eq) Slowly setup->add react 3. Warm to RT Stir 5-12h & Monitor by TLC add->react quench 4. Quench with Na₂SO₃ (aq) react->quench wash_base 5. Wash with NaHCO₃ (aq) quench->wash_base wash_brine 6. Wash with Brine wash_base->wash_brine dry 7. Dry (MgSO₄) & Filter wash_brine->dry evap 8. Concentrate in vacuo dry->evap purify 9. Purify if Necessary (Recrystallization/Chromatography) evap->purify

Sources

Conditions for esterification of 2-Bromo-6-(phenylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Orthogonal" Challenge

The esterification of 2-Bromo-6-(phenylsulfonyl)benzoic acid presents a classic but severe case of steric inhibition of resonance and reaction . The target molecule features a carboxylic acid flanked by two bulky ortho-substituents: a bromine atom and a massive phenylsulfonyl group.

This specific 2,6-substitution pattern creates a "steric fortress" around the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification (Acid + Alcohol


 Ester + Water) kinetically inaccessible. The transition state required for the nucleophilic attack of an alcohol on the carbonyl carbon is energetically prohibitive due to the clashing van der Waals radii of the ortho-groups.

The Solution: Instead of forcing a nucleophile into the crowded carbonyl center (Acyl Substitution), this protocol utilizes Carboxylate Alkylation . By deprotonating the acid to form a carboxylate anion, we shift the reaction center to the oxygen atom, which then attacks an unhindered alkyl electrophile (e.g., Methyl Iodide). This bypasses the steric blockade entirely.

Mechanistic Insight & Strategy

Why Standard Methods Fail
  • Fischer Esterification: Requires the formation of a tetrahedral intermediate.[1] The 2-Bromo and 6-Phenylsulfonyl groups physically block the approach of the alcohol and destabilize the tetrahedral geometry.

  • Acid Chlorides (SOCl₂): While possible, the formation of the acid chloride itself is often sluggish for the same steric reasons. Furthermore, the harsh conditions required (refluxing thionyl chloride) risk degrading the sulfonyl moiety or causing side reactions.

The Recommended Pathway: Carboxylate Alkylation

This method relies on the "O-alkylation" of the carboxylate salt.

  • Activation: Base removes the acidic proton (

    
    , lowered by the electron-withdrawing sulfonyl group).
    
  • Substitution: The "naked" carboxylate oxygen attacks a reactive alkyl halide (e.g., Iodomethane).

  • Advantage: The electrophile (Methyl Iodide) is small and unhindered. The reaction occurs away from the crowded benzene ring.[2]

Visualizing the Reaction Logic

EsterificationStrategy Start 2-Bromo-6-(phenylsulfonyl) benzoic acid Decision Steric Analysis: 2,6-Di-ortho Substitution Start->Decision PathA Path A: Fischer Esterification (Acid + MeOH + H+) Decision->PathA Standard Approach PathB Path B: Carboxylate Alkylation (Base + MeI) Decision->PathB Strategic Approach Fail FAILURE: Steric blocking of carbonyl attack PathA->Fail Success SUCCESS: S_N2 Attack on unhindered electrophile PathB->Success

Figure 1: Decision tree illustrating why Carboxylate Alkylation is the preferred route over Fischer Esterification for sterically hindered substrates.

Detailed Experimental Protocols

Method A: Cesium Carbonate Mediated Alkylation (Recommended)

Applicability: Best for Methyl, Ethyl, or Benzyl esters. Mechanism:


 Nucleophilic Substitution.
Reagents & Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) - Preferred over 
    
    
    
    for higher solubility in organic solvents.
  • Electrophile: Iodomethane (MeI) (2.0 - 3.0 equiv) - Caution: Neurotoxin.

  • Solvent: DMF (N,N-Dimethylformamide) - Anhydrous.

Step-by-Step Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the benzoic acid derivative in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add 1.5 equivalents of

    
     in a single portion. The mixture may become a suspension. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the cesium carboxylate.
    
    • Note: Gas evolution (

      
      ) may occur.[3]
      
  • Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add 2.5 equivalents of Iodomethane.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS. The starting acid is highly polar; the ester will be significantly less polar.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[4][5][6]

    • Wash 3x with Water (to remove DMF and inorganic salts).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Method B: Acid Chloride Activation (Alternative)

Applicability: Use if the alkyl halide is unavailable or unreactive (e.g., for t-butyl esters). Mechanism: Formation of Acyl Chloride


 Alcoholysis.
Reagents
  • Oxalyl Chloride (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Dichloromethane (DCM) (Solvent)

  • Methanol (Excess)

Protocol
  • Suspend the acid in dry DCM (0.2 M).

  • Add catalytic DMF (essential for activating Oxalyl Chloride).

  • Add Oxalyl Chloride dropwise at 0°C.

  • Stir at RT for 2 hours until gas evolution ceases and the solid dissolves (indicating Acid Chloride formation).

    • Critical Check: If solids persist, the steric bulk is hindering activation.[7] Gentle heating (40°C) may be required.

  • Concentrate the mixture to remove excess Oxalyl Chloride (Caution: volatile/toxic).

  • Redissolve the residue in DCM and add excess Methanol (and

    
     as an acid scavenger).
    
  • Stir for 12 hours. (Ester formation from hindered acid chlorides is slower than usual).

Analytical Validation & Data Interpretation

To ensure the protocol worked, you must validate the structure. The "Ortho Effect" influences the NMR signals.

Analytical MethodExpected Observation for Product (Methyl Ester)Interpretation
1H NMR Singlet at

3.8 - 4.0 ppm (3H).
Characteristic Methyl Ester peak (

).[8]
1H NMR (Aromatic) Shift in aromatic protons relative to acid.[8]Due to loss of H-bonding/change in electronics.
IR Spectroscopy Strong band at ~1735–1745

.[8]
Ester Carbonyl stretch (Shifted from Acid

~1680-1700).
LC-MS

or

peak corresponding to Ester MW.
Confirm mass shift (+14 Da for Methyl vs Acid).
Workflow Visualization

Workflow Input Starting Material: This compound Step1 Step 1: Solvation in DMF (0.2 M Concentration) Input->Step1 Step2 Step 2: Add Base (Cs2CO3) Forms Carboxylate Anion Step1->Step2 Step3 Step 3: Add Electrophile (MeI) S_N2 Reaction Step2->Step3 QC QC Check: LC-MS/TLC Is Acid consumed? Step3->QC QC->Step3 No (Add more MeI/Heat) Workup Workup: EtOAc Extraction & H2O Wash QC->Workup Yes

Figure 2: Operational workflow for the Cesium Carbonate mediated esterification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Incomplete deprotonation or poor solubility.Switch from

to

. Ensure DMF is dry.
Side Products Nucleophilic Aromatic Substitution (

).[6]
Lower temperature.[9] The Sulfonyl group activates the ring for attack, but Carboxylate formation usually protects it. Do not overheat (>60°C).
Hydrolysis Water entering the system.Use anhydrous DMF. Store

in a desiccator.
Starting Material Remains Steric shielding of the salt (rare).Add a crown ether (18-Crown-6) to sequester the cation and increase carboxylate reactivity ("Naked Anion" effect).

References

  • Steric Hindrance in Benzoic Acids

    • Mechanism of action of ortho-substituted benzoic acids.[10][11] Wikipedia. (Accessed 2026).[12]

    • Endo, T., et al. "Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters." Pesticide Biochemistry and Physiology, 2014.[13]

  • Esterification Protocols

    • Benzoic Acid Esters, Benzoates - Synthesis and Stability.[14] Organic Chemistry Portal.

    • Fischer Esterification: Mechanisms and Procedures.[1] Master Organic Chemistry.

  • Reactivity of Halogenated/Sulfonyl Benzoates

    • Reactivity of Bromo- and Fluoro-Substituted Phenols.[6] BenchChem Application Notes.

    • Preparation of 2-bromo-4-(methylsulfonyl)benzoic acid.[15] PrepChem.

Sources

Application Notes & Protocols: Optimizing Recrystallization Solvent Systems for Sulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the selection, optimization, and implementation of solvent systems for the recrystallization of sulfonyl benzoic acids. Recognizing the unique purification challenges presented by the dual acidic functionalities of these molecules, we move beyond generic protocols to offer a systematic approach grounded in chemical principles. Detailed methodologies for solvent screening, single-solvent, and mixed-solvent recrystallization are provided for researchers, chemists, and professionals in drug development to achieve high-purity crystalline products.

Introduction: The Purification Challenge of Sulfonyl Benzoic Acids

Sulfonyl benzoic acids are a class of organic compounds characterized by the presence of both a sulfonic acid (-SO₃H) group and a carboxylic acid (-COOH) group attached to a benzene ring. This unique structure imparts a complex solubility profile.

  • The Sulfonic Acid Group: As a strong acid, the -SO₃H group is highly polar and confers significant aqueous solubility.[1][2] Sulfonic acids are generally soluble in water and other polar organic solvents.[1][3]

  • The Benzoic Acid Moiety: The carboxylic acid group is a weaker acid, and the aromatic ring provides a nonpolar character. Benzoic acid itself can be recrystallized from water, where it is sparingly soluble at room temperature but highly soluble in boiling water.[4][5]

The purification of these compounds via recrystallization is therefore a non-trivial task. The ideal solvent system must navigate this dual polarity to satisfy the core principle of recrystallization: high solubility of the target compound at elevated temperatures and low solubility upon cooling, while impurities remain in the mother liquor.[6][7]

Fundamental Principles of Recrystallization

Recrystallization is a purification technique based on differential solubility.[8] An impure solid is dissolved in a hot solvent to form a saturated or near-saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a highly organized crystal lattice that tends to exclude impurity molecules.[9] The success of this process is almost entirely dependent on the choice of solvent.

Strategic Selection of a Solvent System

The ideal solvent should be unreactive with the compound, have a relatively low boiling point for easy removal, and display a steep solubility curve with respect to temperature.[10] Given the polarity of sulfonyl benzoic acids, both single-solvent and mixed-solvent systems are viable options.

Single-Solvent Systems

Due to their high polarity and tendency to form hydrates, water is often the first choice for recrystallizing sulfonic acids.[11] Common impurities from sulfonation reactions, such as sulfuric acid, can often be removed by recrystallization from concentrated aqueous solutions.[11] Other polar solvents may also be effective.

Mixed-Solvent (Binary) Systems

When no single solvent provides the ideal solubility profile, a mixed-solvent system is employed.[8] This involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent or "antisolvent" (in which it is sparingly soluble) until the solution becomes turbid.[12][13] Gentle heating to redissolve the solid followed by slow cooling can yield high-purity crystals.

The table below summarizes potential solvents for consideration.

SolventBoiling Point (°C)PolarityRationale & Potential Use
Water 100HighExcellent for highly polar compounds. Often the first choice.[11]
Ethanol 78HighGood general-purpose polar solvent. Can be used alone or with water.[14]
Methanol 65HighSimilar to ethanol but more volatile.
Acetic Acid 118HighCan be effective for acidic compounds, but harder to remove.[4]
Acetone 56MediumGood for moderately polar compounds; often used in binary systems.[15]
Ethyl Acetate 77MediumCommon recrystallization solvent; may be a "good" solvent for less polar derivatives.
Heptane/Hexane 98 / 69LowTypically used as an antisolvent with a more polar "good" solvent.[15]
Toluene 111LowCan be effective for aromatic compounds, often as part of a binary system.

Protocol 1: Systematic Solvent Screening Workflow

Before committing to a large-scale recrystallization, a systematic microscale screening is essential to identify the optimal solvent or solvent pair. This protocol ensures efficient use of material and time.

Methodology:
  • Place approximately 10-20 mg of the crude sulfonyl benzoic acid into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate) dropwise at room temperature, vortexing after each addition.

    • Observation A: If the compound dissolves readily in a cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a "good" solvent for a binary system.

  • If the compound is insoluble at room temperature, begin heating the mixture gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.

    • Observation B: If a large volume of hot solvent is required, the solvent is likely a poor choice. If the solid does not dissolve even in a large volume of boiling solvent, it is unsuitable.

  • Once a hot, saturated solution is achieved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.[5]

    • Observation C: The ideal solvent is one in which the compound dissolves in a minimal amount of hot solvent and forms abundant crystals upon cooling.

  • To test binary systems, take a tube from Observation A (where the compound was highly soluble at room temperature). Slowly add a miscible antisolvent (e.g., add hexane to an ethyl acetate solution) until persistent cloudiness is observed. Warm gently until the solution is clear again, then cool as in Step 4.

Solvent_Screening_Workflow start Start: Place ~15mg crude sample in a test tube add_solvent Add 0.5 mL of a single solvent at room temperature start->add_solvent dissolves_cold Dissolves? add_solvent->dissolves_cold soluble_cold Result: Too soluble. Consider as 'Good' solvent for a binary system. dissolves_cold->soluble_cold Yes insoluble_cold Insoluble or Sparingly Soluble dissolves_cold->insoluble_cold No heat Heat mixture gently while adding more solvent dropwise insoluble_cold->heat dissolves_hot Dissolves completely? heat->dissolves_hot insoluble_hot Result: Insoluble. Discard solvent. dissolves_hot->insoluble_hot No cool Cool slowly to room temp, then in an ice bath dissolves_hot->cool Yes crystals_form Crystals form? cool->crystals_form oils_out Result: Oiling out. Try a lower boiling solvent or more dilution. crystals_form->oils_out No, 'oils out' success Result: Potential Solvent System Found. Proceed to scale-up protocol. crystals_form->success Yes

Caption: Workflow for systematic solvent screening.

Protocol 2: Single-Solvent Recrystallization

This protocol is for use when a suitable single solvent has been identified via the screening process.

Methodology:
  • Dissolution: Place the crude sulfonyl benzoic acid in an Erlenmeyer flask of appropriate size. Add a stir bar and a small amount of the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes. Causality: Charcoal adsorbs colored impurities. It must be added to a solution below its boiling point to prevent violent frothing.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the loss of the desired product, which has some solubility even in the cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry on a watch glass until a constant weight is achieved.

Protocol 3: Mixed-Solvent (Binary) Recrystallization

This protocol is for use when a "good" solvent and a miscible "antisolvent" have been identified.

Methodology:
  • Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonyl benzoic acid in the minimum amount of the hot "good" solvent, following Step 1 of the single-solvent protocol.

  • Addition of Antisolvent: While the solution is still hot, add the "antisolvent" dropwise with swirling until a faint, persistent cloudiness appears. This indicates the solution is saturated.[8]

  • Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.[12]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4 through 7 of the single-solvent protocol. For washing in Step 6, use a chilled mixture of the two solvents in the approximate ratio used for the crystallization.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to increase concentration and re-cool. - Scratch the inner wall of the flask with a glass rod. - Add a "seed crystal" from the crude material.[5]
Product "Oils Out" - The boiling point of the solvent is higher than the melting point of the solute. - The rate of cooling is too fast. - The solution is too concentrated.- Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. - Switch to a lower-boiling point solvent system if possible.[10]
Low Recovery Yield - Too much solvent was used. - The crystals were washed with solvent that was not ice-cold. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and re-cool to obtain a second crop of crystals. - Ensure washing solvent is thoroughly chilled. - Ensure filtration apparatus is pre-heated to prevent clogging.
Impure Product (Poor Melting Point) - Inappropriate solvent choice that does not leave impurities in the mother liquor. - Cooling was too rapid, trapping impurities in the crystal lattice.- Re-screen for a more selective solvent system. - Repeat the recrystallization, ensuring a slow cooling rate.

References

  • Patsnap Eureka. (2024, November 25). Sulfonic Acid: Properties and Its Role in Modern Chemistry.
  • Chemtoll. (2024, July 26). Sulphonic Acid, The Most Used Compound In Cleaning Chemicals.
  • Chemistry Stack Exchange. (2017, May 21).
  • The Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis.
  • Chempedia. (n.d.). General procedures for the purification of Sulfonic acids and Sulfinic acids.
  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay.
  • Gilbert, J. C., & Martin, S. F. (2002).
  • Taylor & Francis. (n.d.). Sulfonic acid – Knowledge and References.
  • Chemistry 102 - Experiment 3. (2009, September 10). Palomar College.
  • Recrystallization. (n.d.). University of California, Irvine.
  • Recrystallization - Single Solvent. (n.d.). University of Calgary.
  • Crystallization. (n.d.).
  • Recrystalliz
  • Reagents & Solvents: Solvents for Recrystalliz
  • Recrystallization. (2022, August 17). Chemistry LibreTexts.
  • Recrystallis
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.

Sources

Nucleophilic aromatic substitution (SNAr) on 2-bromo-6-sulfonyl substrates

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Bromo-6-Sulfonyl Substrates

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (

2-bromo-6-sulfonyl
  • Electronic Activation: The sulfonyl group (

    
    ) is a potent electron-withdrawing group (EWG) that activates the ring for nucleophilic attack.
    
  • Steric Congestion: The 2,6-disubstitution pattern creates a "steric pocket" around the reaction center (typically C1 or C2), significantly hindering the approach of nucleophiles.

  • Chemoselectivity: In heteroaryl systems (e.g., pyridines), the sulfonyl group itself can act as a leaving group (LG), competing with the bromide.

This document provides optimized conditions to maximize yield, ensure regioselectivity (displacing Br vs.

Mechanistic Insight & Substrate Analysis[1]

The Substrate Classes

We address two primary scaffold types encountered in drug discovery:

  • Type A: 1-LG-2-Bromo-6-Sulfonyl Benzene

    • Reaction: Displacement of a Leaving Group (LG = F, Cl,

      
      ) at C1.
      
    • Challenge: The nucleophile must access C1, which is flanked by a large Bromine (C2) and a bulky Sulfonyl (C6). The sulfonyl acts as the primary ortho-activator.

  • Type B: 2-Bromo-6-Sulfonyl Pyridine

    • Reaction: Displacement of Bromine at C2.

    • Challenge: Competition.[1] The sulfonyl group at C6 activates C2 (para-like effect across N) but is also a potential leaving group itself.

The Reaction Pathway

The reaction proceeds via the Meisenheimer Complex (anionic

Mechanistic Pathway (DOT Diagram)

SNAr_MechanismFigure 1: Reaction coordinate showing the steric barrier (TS1) and potential chemoselectivity divergence.SubstrateSubstrate(2-Br-6-SO2R)TS1Transition State 1(Steric Crowding)Substrate->TS1+ Nucleophile (Nu)IntermediateMeisenheimerComplex(Stabilized by SO2R)TS1->Intermediatek1 (RDS)ProductSubstitutedProductIntermediate->Productk2 (-Br)SideProductSide Product(Desulfonylation)Intermediate->SideProductk3 (-SO2R)

Key Insight: The sulfonyl group stabilizes the negative charge in the Meisenheimer complex through strong inductive (


Critical Reaction Parameters

Solvent Selection: The "Polar Aprotic" Imperative

For 2-bromo-6-sulfonyl substrates, solvent choice is non-negotiable. You must use dipolar aprotic solvents to strip cations from the nucleophile, creating "naked," highly reactive anions capable of penetrating the steric shield.

SolventSuitabilityNotes
DMSO Excellent Highest rate acceleration. Essential for sterically hindered substrates.
NMP High Good for high-temperature reactions (>120°C) where DMSO might decompose.
DMF ModerateRisk of decomposition (dimethylamine formation) at high T; less accelerating than DMSO.
THF/Dioxane PoorGenerally fails for 2,6-disubstituted systems unless the nucleophile is an organolithium.
Base Selection
  • For Phenols/Thiols: Use

    
      or 
    
    
    .[2] Cesium is preferred for difficult substrates as the larger cation radius creates a "looser" ion pair, increasing nucleophile activity.
  • For Amines: Use DIPEA (Hünig's Base) . It acts as a proton scavenger without competing as a nucleophile (due to its own bulk). Avoid TEA if high temperatures are required.

Temperature

Due to the "ortho-effect" steric penalty, these reactions rarely proceed at room temperature.

  • Starting Point: 80°C.

  • Optimization Range: 100°C – 130°C.

  • Warning: Above 140°C, check for thermal stability of the sulfonyl group (potential for

    
     extrusion).
    

Experimental Protocol

Protocol A: General Displacement of Bromine (Standard)

Target: Synthesis of 2-amino/alkoxy-6-sulfonyl scaffolds.

Materials:

  • Substrate (1.0 equiv)

  • Nucleophile (1.2 – 1.5 equiv)

  • Base (

    
     2.0 equiv OR DIPEA 2.5 equiv)
    
  • Solvent: Anhydrous DMSO (

    
     concentration)
    

Step-by-Step:

  • Setup: In a dried reaction vial equipped with a stir bar, weigh the Substrate and Inorganic Base (

    
    ).
    
    • Note: If using amine nucleophiles and DIPEA, add them in step 3.

  • Solvation: Add Anhydrous DMSO. Purge the headspace with Nitrogen/Argon for 2 minutes.

  • Nucleophile Addition:

    • Solids: Add directly.

    • Liquids: Add via syringe.

    • Volatile Amines: Use a sealed pressure tube.

  • Reaction: Heat the block to 90°C . Stir vigorously (1000 rpm).

    • Monitoring: Check LCMS at 1 hour. If <10% conversion, increase T to 110°C.

    • Endpoint: Look for the disappearance of the M+2 (Br isotope) pattern.

  • Workup (The "Crash-Out" Method):

    • Cool to Room Temperature (RT).

    • Slowly pour the reaction mixture into 10 volumes of ice-water with vigorous stirring.

    • Result: The product usually precipitates as a solid due to the hydrophobic sulfonyl/bromo scaffold.

    • Filter, wash with water, and dry.

    • Alternative: If no precipitate, extract with EtOAc (

      
      ), wash with brine (
      
      
      ) to remove DMSO.
Protocol B: Chemoselective Control (Avoiding Desulfonylation)

Scenario: You observe the nucleophile displacing the sulfonyl group instead of the bromine.

Strategy:

  • Switch Nucleophile Hardness: Sulfonyl groups are "harder" electrophiles. Use "softer" nucleophiles (e.g., thiols, anilines) to favor attack at the C-Br bond.

  • Lower Temperature: Sulfonyl displacement often has a higher activation energy (

    
    ) than Br displacement. Run at the lowest possible T (e.g., 60°C) for longer times (24-48h).
    
  • Steric Bulk: Use a bulkier nucleophile. The sulfonyl group is larger than Br. A bulky nucleophile may find it easier to attack the C-Br site than the crowded C-

    
     site.
    

Troubleshooting & Case Studies

Workflow Diagram (DOT)

Optimization_WorkflowFigure 2: Decision tree for optimizing SNAr on 2-bromo-6-sulfonyl substrates.StartStart Reaction(DMSO, 90°C, 1h)CheckLCMS AnalysisStart->CheckNoRxnNo ReactionCheck->NoRxnSM IntactSideRxnSide Product:Sulfone DisplacementCheck->SideRxnWrong MassSuccessProduct Formed(>90%)Check->SuccessCorrect MassAction1Increase T to 120°CSwitch to NMPNoRxn->Action1Action2Lower T to 60°CChange NucleophileSideRxn->Action2Action3Aqueous Workup(Crash out)Success->Action3

Common Issues
ObservationRoot CauseSolution
No Reaction Steric shielding of the ipso-carbon.Switch solvent to NMP and heat to 130°C . Ensure base is soluble (use

).
Desulfonylation Nucleophile attacked C6 instead of C2.The nucleophile is too "hard" (e.g., Alkoxide). Switch to a milder base or less charged nucleophile.
Hydrolysis (OH product) Wet solvent/base.Use anhydrous DMSO . Store

in a desiccator.
Black Tar Thermal decomposition.Degas solvents thoroughly (

free). Add an antioxidant (BHT) if using oxidizable amines.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 49(2), 273–412. Link

    • Foundational text on the mechanism and the "element effect" (why F > Cl ~ Br).
  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

    • Comprehensive guide on activating groups and Meisenheimer complex stability.
  • Rohrbach, S., et al. (2019).[6] Concerted Nucleophilic Aromatic Substitutions.[1][6] Angewandte Chemie International Edition.[8] Link

    • Discusses the transition between stepwise (Meisenheimer) and concerted mechanisms in hindered systems.
  • Singleton, D. A., et al. (2016).

    
     Reactions. Journal of the American Chemical Society. Link
    
    • Explains why DMSO/DMF are critical for stabilizing the transition st

Troubleshooting & Optimization

Technical Support Center: Resolving Poor Crystalline Recovery of Sulfonyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Crystallization, Yield, and Purity in Sulfonyl Benzoic Acid Derivatives

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the technical support hub for sulfonyl benzoic acids (e.g., 4-(methylsulfonyl)benzoic acid, sulfamoylbenzoic acids). These molecules present a unique "dual-personality" challenge in crystallization:

  • The Carboxylic Head (

    
    ):  pH-sensitive, allowing for reactive crystallization (salt-to-acid switching).
    
  • The Sulfonyl Core (

    
    ):  Highly polar and hydrogen-bond accepting, often leading to high solubility in polar organics and a tendency to form solvates or "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.
    

Poor recovery is rarely a random event; it is a thermodynamic or kinetic penalty paid for suboptimal process parameters. This guide moves beyond basic "trial and error" to mechanistic control.

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the decision matrix below.

DiagnosticMatrix Start START: What is the primary failure? Issue_Yield Low Yield / High Loss Start->Issue_Yield Issue_Form Oiling Out / Amorphous Start->Issue_Form Issue_Purity Impurity / Color Retention Start->Issue_Purity Check_PH Check Mother Liquor pH Issue_Yield->Check_PH Check_Temp Cooling too fast? Issue_Form->Check_Temp Check_Salt Is impurity acidic? Issue_Purity->Check_Salt Action_pH Adjust to pH < pKa - 2 (Target pH 1-2) Check_PH->Action_pH pH > 3 Check_Solvent Solvent too strong? Check_PH->Check_Solvent pH OK Action_Anti Add Antisolvent (e.g., Water to Alcohol) Check_Solvent->Action_Anti Action_Seed Seed at Low Supersaturation (Metastable Zone) Check_Temp->Action_Seed Yes Action_HotAcid Hot Acidification Protocol (Avoids LLPS) Check_Temp->Action_HotAcid Oiling Out Action_SaltFilter Dissolve in Base -> Filter -> Re-precipitate Check_Salt->Action_SaltFilter

Figure 1: Diagnostic decision tree for crystallization failures. Blue nodes indicate purity pathways; Red/Green indicate yield and form interventions.

The "Chemical" Solution: pH-Swing Crystallization

Best For: Maximizing yield and removing non-acidic impurities.

Sulfonyl benzoic acids are carboxylic acids. The most robust recovery method utilizes their reversible protonation state. Many researchers struggle with yield because they attempt standard cooling crystallization in solvents where the acid remains too soluble.

The Mechanism

By converting the acid to its salt (sulfonate/benzoate), you achieve high water solubility, allowing filtration of insoluble organics. Subsequent acidification ("pH swing") forces precipitation.

Protocol 1: Reactive Precipitation (The "Hot Acid" Method)

Note: This protocol specifically prevents oiling out, a common issue when acidifying cold solutions rapidly.

Reagents:

  • Crude Sulfonyl Benzoic Acid

  • Base: 10-20% NaOH or

    
     (aq)
    
  • Acid: 3M

    
     or HCl
    
  • Solvent: Water (primary)

Step-by-Step:

  • Dissolution (Salt Formation): Suspend crude solid in water (approx. 5-10 volumes). Slowly add Base until pH > 9. The solid should dissolve completely as the salt forms.

    • Why: Ionic species are highly water-soluble; non-ionic impurities (starting materials) often remain undissolved.

  • Polishing Filtration: Filter the solution through Celite or a 0.45µm membrane to remove mechanical impurities and undissolved organics.

  • Heating (Critical): Heat the clear filtrate to 50–60°C .

    • Expert Insight: Do NOT acidify at room temperature. Rapid generation of the neutral acid at low temperature creates massive supersaturation, driving the system into the "spinodal decomposition" region, causing oiling out [1].

  • Controlled Acidification: Slowly dose the Acid while stirring. Monitor pH.

    • Target: Drop pH to ~4.0 (Cloud Point). Stop and age for 15 mins to allow seed crystals to form.

    • Finish: Continue acid addition until pH < 2.0.

  • Cooling & Aging: Cool slowly to 5°C over 2 hours.

  • Filtration: Filter the crystalline solid. Wash with cold dilute acid (pH 2 water) to prevent re-dissolution.

The "Thermodynamic" Solution: Solvent Selection & Anti-Solvents

Best For: Final purification (Recrystallization) or when water insolubility is absolute.

If the pH-swing method is not viable (e.g., acid-sensitive functional groups), use cooling crystallization. The sulfonyl group imparts high polarity, making the molecule soluble in alcohols but less so in non-polar hydrocarbons.

Solvent Compatibility Table
Solvent ClassExampleSolubility BehaviorRecommendation
Strong Polar DMF, DMSOVery High (Cold & Hot)Avoid. Yield loss is massive; hard to dry.
Protic Polar Ethanol, MethanolModerate (Cold), High (Hot)Good. Ideal for cooling crystallization.
Aqueous WaterLow (Cold), Moderate (Hot)Excellent Anti-solvent. Use with alcohols.
Non-Polar Toluene, HexaneVery LowPoor for dissolution; Good as anti-solvent.
Protocol 2: Anti-Solvent Drowning (Ethanol/Water)
  • Dissolution: Dissolve the sulfonyl benzoic acid in the minimum amount of refluxing Ethanol (or Methanol).

  • Nucleation Point: Cool slightly (to ~50°C).

  • Anti-solvent Addition: Add hot water dropwise until a faint permanent turbidity (cloudiness) persists.

    • Why: This establishes the Metastable Limit (MSZW).

  • Heat Back: Add 1-2 mL of Ethanol to clear the solution (return to stable zone).

  • Cooling: Cool to room temperature with slow agitation.

    • Troubleshooting: If oil droplets form, reheat immediately and add more Ethanol (good solvent) before cooling again.

Troubleshooting "Oiling Out" (LLPS)

The Phenomenon: Instead of crystals, you see liquid droplets at the bottom of the flask. The Cause: The system entered a region where the "liquid-liquid miscibility gap" is submerged below the solubility curve. This is common for benzoic acid derivatives in water/alcohol mixtures [2].

Mechanism of Oiling Out

When supersaturation (


) is generated too fast (flash cooling or rapid acid dump), the molecules aggregate into a disordered liquid phase (oil) rather than an ordered lattice.[1] This oil often traps impurities.[1]

OilingOut Substrate Dissolved State (Solute + Solvent) Trigger Rapid Trigger (Fast Cool / Fast Acid) Substrate->Trigger LLPS Liquid-Liquid Phase Separation (Oiling Out) Trigger->LLPS High Supersaturation Crystal Crystalline Solid (Pure Lattice) Trigger->Crystal Controlled Supersaturation (Seeding) Impurity Impurity Trapping (Oil acts as solvent) LLPS->Impurity LLPS->Crystal Slow Aging (Ostwald Ripening) Amorphous Amorphous Solid (Sticky/Glassy) Impurity->Amorphous

Figure 2: Pathway differentiation between oiling out and crystallization. The goal is to bypass the yellow nodes.

Corrective Actions for Oiling Out[1][11]
  • Seeding: Add pure seed crystals at the "Cloud Point." This provides a template for growth, bypassing the energy barrier that leads to oiling.

  • Temperature Cycling: If oil forms, heat the mixture until the oil dissolves/emulsifies, then cool very slowly.

  • Increase Shear: High agitation can sometimes break oil droplets and induce nucleation on the surface, though this is less reliable than seeding.

Frequently Asked Questions (FAQ)

Q1: My recovery yield is only 50%. Where is the rest?

  • A: Check the pH of your filtrate. Sulfonyl benzoic acids have pKa values typically between 3.5 and 4.5. If your final pH is 4.0, ~50% of your product is still ionized and dissolved in water. You must acidify to pH 1.5–2.0 to suppress ionization completely [3].

Q2: The crystals are extremely fine and clog the filter.

  • A: You nucleated too fast. This happens when acid is dumped in quickly.

    • Fix: Use "Ostwald Ripening." After precipitation, heat the slurry to 50°C and hold for 1 hour, then cool slowly. The small fines will dissolve and redeposit onto larger crystals.

Q3: I see a "gummy" solid that hardens later.

  • A: This is a solidified oil (amorphous phase). It likely contains high solvent and impurities. Re-dissolve in hot base (Protocol 1) and repeat the acidification slower and at a higher temperature.

References

  • Davey, R. J., et al. (1982). "The kinetics of growth of succinic acid crystals from aqueous solution." Journal of Crystal Growth. (Explains the surface chemistry of carboxylic acids and solvent interactions).
  • Mettler Toledo. "Oiling Out in Crystallization." Technical Guide. Link

  • BenchChem. "Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification." Troubleshooting Guide. Link

  • European Patent EP0478390B1. "Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives." (Industrial standard for oxidation and recovery of sulfonyl benzoic acids via pH control). Link

  • Zhang, C., et al. (2018). "Solubility and thermodynamic properties of benzoic acid in different solvents." Journal of Chemical & Engineering Data.

Sources

Validation & Comparative

UV-Vis Spectroscopy of Phenylsulfonyl Benzoic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

This guide provides a definitive technical analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of phenylsulfonyl benzoic acids, with a specific focus on 4-(phenylsulfonyl)benzoic acid and its isomers. These compounds serve as critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), sulfone-based antibiotics, and high-performance polymers (e.g., polyethersulfones).

The core scientific principle distinguishing these compounds is the "Sulfone Insulator Effect." Unlike carbonyl bridges (as seen in benzophenones) which facilitate


-electron delocalization across aromatic rings, the sulfonyl group (

) acts as a conjugation barrier. This results in spectral signatures that are essentially the superposition of the isolated aromatic moieties, rather than a single conjugated system.

Theoretical Framework: The Sulfone Insulator Effect

To interpret the spectra of phenylsulfonyl benzoic acids, one must understand the electronic transitions involved.

  • 
     Transitions (K-band/B-band):  High energy, intense absorption. In conjugated systems like benzophenone, this band is redshifted (bathochromic shift) due to extended conjugation. In phenylsulfonyl compounds, the tetrahedral geometry of the sulfur atom prevents planar orbital overlap, keeping this transition at lower wavelengths (typically 230–245 nm).
    
  • 
     Transitions (R-band):  Lower energy, forbidden (weak) transitions involving non-bonding electrons on the oxygen atoms of the sulfonyl and carboxyl groups. These typically appear as a shoulder or weak peak around 260–280 nm.
    
Comparative Mechanism Diagram

The following diagram illustrates the electronic connectivity difference between the target sulfonyl compounds and their carbonyl analogs.

Electronic_Transitions Benzophenone Benzophenone (Conjugated System) Conj_Path Continuous π-Overlap (Planar sp² Carbon) Benzophenone->Conj_Path Electronic Structure Sulfone Phenylsulfonyl Benzoic Acid (Insulated System) Ins_Path Broken Conjugation (Tetrahedral sp³ Sulfur) Sulfone->Ins_Path Electronic Structure Spectrum_BP Red-Shifted Spectrum λmax ~252 nm Strong Charge Transfer Conj_Path->Spectrum_BP Resulting UV Profile Spectrum_Sulf Blue-Shifted Spectrum λmax ~235-245 nm Localized Excitations Ins_Path->Spectrum_Sulf Resulting UV Profile

Caption: Comparison of electronic conjugation pathways. The sulfonyl group interrupts


-overlap, resulting in hypsochromic (blue) shifts relative to carbonyl analogs.

Comparative Data Analysis

The following table synthesizes experimental absorption maxima (


) and molar extinction coefficients (

) for phenylsulfonyl benzoic acids and key reference compounds.

Solvent Note: Data is primarily based on Ethanol (EtOH) or Methanol (MeOH) solutions. Water is often a poor solvent for the sulfonyl derivatives due to limited solubility at neutral pH.

Compound ClassSpecific CompoundSolvent

(nm)

(M⁻¹cm⁻¹)

(nm)

(M⁻¹cm⁻¹)
Electronic Character
Reference Benzoic Acid Water (pH <3)230~10,000274~800

(Benzene B-band)
Reference Diphenyl Sulfone Ethanol235~15,000266~2,000Localized Ph-SO₂ excitation
Target 4-(Phenylsulfonyl)benzoic acid Ethanol242 ~16,500 275 ~1,800 Composite (Sulfone + Benzoate)
Target 2-(Phenylsulfonyl)benzoic acid Ethanol238 ~14,000 270 ~1,500 Sterically hindered overlap
Alternative Benzophenone Ethanol252~18,000333~150Conjugated Charge Transfer
Key Observations for Researchers:
  • The "240 nm" Marker: Unlike conjugated ketones which absorb strongly >250 nm, phenylsulfonyl benzoic acids exhibit their primary intense band near 240 nm . This is a critical quality control marker.

  • Secondary Band: The band at ~275 nm is often broad and less intense. In 4-substituted isomers, this band may merge into the tail of the primary band if the concentration is too high.

  • pH Sensitivity: The carboxylic acid group (

    
    ) means the spectrum will shift if measured in unbuffered water. The ionized benzoate form (high pH) typically shows a slight hypsochromic (blue) shift of the secondary band compared to the free acid.
    

Experimental Protocol: UV-Vis Characterization

Objective: Accurate determination of


 and 

for phenylsulfonyl benzoic acid derivatives.
Reagents & Equipment[2][3][4]
  • Solvent: HPLC-grade Ethanol or Methanol (Cutoff <205 nm). Avoid Acetone (cutoff 330 nm).

  • Buffer (Optional): 10 mM Phosphate buffer (pH 2.5) if aqueous solubility permits, to ensure the acid is protonated.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

  • Cuvettes: Quartz (Suprasil), 10 mm path length. Do not use plastic/glass below 300 nm.

Step-by-Step Workflow

Experimental_Workflow cluster_QC Quality Control Checks Start Start: Sample Preparation Weigh Weigh 5-10 mg Sample (Accuracy ±0.01 mg) Start->Weigh Dissolve Dissolve in Ethanol (Stock Sol. ~1 mM) Weigh->Dissolve Dilute Serial Dilution Target Abs: 0.2 - 0.8 AU (Typ. 10-50 µM) Dissolve->Dilute Blank Baseline Correction (Pure Solvent) Dilute->Blank Scan Scan 200 - 400 nm Speed: Medium Blank->Scan Analyze Identify λmax Calc. Extinction Coeff (ε) Scan->Analyze Check1 Is Abs > 1.0? Dilute further Scan->Check1 Check2 Is λmax < 210 nm? Check Solvent Cutoff Scan->Check2

Caption: Operational workflow for UV-Vis characterization of sulfonyl benzoic acids.

Critical Protocol Details
  • Stock Solution: Prepare a

    
     M stock solution in ethanol. Sonicate for 5 minutes to ensure complete dissolution, as sulfones can be slow to dissolve.
    
  • Working Standard: Dilute the stock 1:20 to achieve approximately

    
     M.
    
  • Baseline: Run a baseline correction with the exact same batch of solvent used for dilution.

  • Scanning: Scan from 400 nm down to 200 nm.

    • Why this direction? It minimizes minimizing photo-degradation of the sample before the high-energy region is measured.

  • Calculation: Use Beer-Lambert Law:

    
    .
    
    • Ensure Absorbance (

      
      ) is between 0.2 and 0.8 for maximum linearity.
      

References

  • Fehnel, E. A., & Carmack, M. (1950). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society, 72(3), 1292-1297. Link

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. SIELC Application Library.[1][2] Link

  • NIST Chemistry WebBook. (2023). Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- Spectral Data. National Institute of Standards and Technology. Link

  • Castro, G. T., et al. (2000).[3] UV Spectral Properties of Benzophenone.[3][4][5][6][7] Influence of Solvents and Substituents. Molecules, 5(3), 424-425. Link

  • Karimova, N. V., et al. (2020).[6] Absorption Spectra of Benzoic Acid in Water at Different pH. Physical Chemistry Chemical Physics.[3][8] Link

Sources

A Comparative Guide to the Stability of Sulfonyl vs. Sulfinyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the stability of a molecule is a cornerstone of its therapeutic potential. Among the myriad of functional groups employed to modulate the pharmacological properties of drug candidates, sulfonyl and sulfinyl moieties, particularly as derivatives of benzoic acid, are of significant interest. Sulfonylbenzoic acids and their derivatives are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The oxidation state of the sulfur atom—hexavalent in the sulfonyl group (−SO₂) and tetravalent in the sulfinyl group (−SO)—profoundly influences the molecule's physicochemical properties, including its stability.

This guide offers an in-depth comparison of the stability of sulfonyl and sulfinyl benzoic acid derivatives. While direct comparative experimental data for these specific compound classes under identical conditions is not extensively available in peer-reviewed literature, this document provides a robust theoretical comparison grounded in established chemical principles. Furthermore, we present standardized, detailed experimental protocols to empower researchers to empirically determine and compare the chemical, thermal, and metabolic stability of these crucial derivatives.

I. Theoretical Stability Comparison: A Tale of Two Oxidation States

The inherent stability of a molecule is dictated by a combination of electronic and steric effects. The difference in the oxidation state of the sulfur atom in sulfonyl and sulfinyl groups leads to significant disparities in their electronic properties and, consequently, their reactivity and stability.

Sulfonyl Group (−SO₂−): The Bastion of Stability

The sulfonyl group is characterized by a sulfur atom double-bonded to two oxygen atoms, making it a highly oxidized and electron-withdrawing moiety.[2] This electronic configuration confers a high degree of stability. Generally, sulfones are less reactive than their sulfoxide counterparts due to the two electron-withdrawing oxygen atoms that stabilize the sulfur center.[2] Acyclic aliphatic sulfones and aromatic sulfones exhibit high thermal stability, with decomposition onsets often exceeding 350°C.[3]

Sulfinyl Group (−SO−): A More Reactive Intermediate

The sulfinyl group, with one double-bonded oxygen atom, is at an intermediate oxidation state. This makes the sulfur atom more susceptible to both oxidation to a sulfone and reduction to a sulfide.[4] The lone pair of electrons on the sulfur atom in a sulfoxide can participate in chemical reactions, rendering the group more reactive than the corresponding sulfone.[2] Sulfoxides are known to undergo thermal elimination reactions to yield alkenes and sulfenic acids.[4]

The position of these groups on the benzoic acid ring (ortho, meta, or para) will further modulate their stability. Steric hindrance and the potential for intramolecular interactions, especially from the adjacent carboxylic acid group in the ortho position, can influence the rate of degradation.[5]

Data Summary: Predicted Relative Stability

The following table summarizes the expected relative stability of sulfonyl versus sulfinyl benzoic acid derivatives based on general principles of chemical stability.

Stability ParameterSulfonyl Benzoic Acid DerivativesSulfinyl Benzoic Acid DerivativesRationale
Hydrolytic Stability HigherLowerThe sulfonyl group is less susceptible to nucleophilic attack by water due to the higher oxidation state and greater electron withdrawal by the two oxygen atoms. Sulfoxides can be more readily hydrolyzed, particularly under acidic conditions.[6]
Thermal Stability HigherLowerAromatic sulfones are known for their high thermal stability.[3][7] Sulfoxides can undergo thermal elimination at lower temperatures.[4]
Oxidative Stability HigherLowerThe sulfonyl group is already in a high oxidation state and is generally resistant to further oxidation. The sulfinyl group can be readily oxidized to the corresponding sulfonyl group.
Reductive Stability LowerHigherThe sulfonyl group can be reduced under specific, often harsh, conditions. Sulfoxides can be deoxygenated to sulfides more readily.[4]
Metabolic Stability Generally HigherGenerally LowerThe sulfinyl group provides a site for metabolic oxidation to the sulfonyl group by enzymes such as cytochrome P450s.[8] While sulfones can be metabolized, they are often more resistant to metabolic transformations.

II. Experimental Protocols for Stability Assessment

To empirically validate the theoretical stability and to directly compare specific derivatives, the following standardized protocols are recommended.

A. Hydrolytic Stability Assessment (Forced Degradation)

This protocol determines the susceptibility of a compound to hydrolysis at different pH values, simulating conditions it might encounter in biological systems or during storage.

Experimental Workflow for Hydrolytic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_buffers Prepare aqueous buffers (pH 4, 7, 9) prep_test Dilute stock solutions into each buffer to a known concentration prep_buffers->prep_test prep_solutions Prepare stock solutions of sulfonyl and sulfinyl derivatives prep_solutions->prep_test incubate Incubate solutions at a constant temperature (e.g., 50°C) in the dark prep_test->incubate sampling Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, 24h) incubate->sampling quench Quench reaction (if necessary) and prepare for HPLC analysis sampling->quench hplc Quantify remaining parent compound using a stability-indicating HPLC method quench->hplc plot Plot ln(concentration) vs. time hplc->plot calculate Calculate degradation rate constant (k) and half-life (t½ = 0.693/k) plot->calculate

Caption: Workflow for hydrolytic stability testing.

Step-by-Step Methodology:

  • Preparation of Test Solutions:

    • Prepare aqueous buffer solutions at pH 4 (acidic), pH 7 (neutral), and pH 9 (basic).[5]

    • Prepare stock solutions of the sulfonyl and sulfinyl benzoic acid derivatives in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Spike the stock solutions into each buffer to a final concentration that is below the solubility limit and allows for accurate quantification (e.g., 10 µg/mL).[5]

  • Incubation:

    • Incubate the test solutions in sealed vials at a constant temperature (e.g., 50°C) in a temperature-controlled oven or water bath. Protect the samples from light to prevent photolysis.[5]

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

    • Immediately quench the degradation by adding an equal volume of a suitable organic solvent (e.g., cold acetonitrile) to precipitate proteins and stop the reaction.

    • Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection to quantify the amount of the parent compound remaining.[5][9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the degradation rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) of the compound at each pH using the formula: t½ = 0.693 / k.[5]

B. Thermal Stability Assessment

This protocol provides a rapid assessment of the thermal stability of the compounds using Thermogravimetric Analysis (TGA).

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small, accurately weighed amount (e.g., 5-10 mg) of the sulfonyl or sulfinyl benzoic acid derivative into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA instrument.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This provides a measure of the compound's thermal stability.

C. In Vitro Metabolic Stability Assessment

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), using liver microsomes.[11][12]

Experimental Workflow for In Vitro Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_microsomes Thaw liver microsomes and prepare incubation mixture pre_incubate Pre-incubate microsomes and test compound at 37°C prep_microsomes->pre_incubate prep_compound Prepare test compound solution prep_compound->pre_incubate prep_cofactor Prepare NADPH solution start_reaction Initiate reaction by adding NADPH prep_cofactor->start_reaction pre_incubate->start_reaction sampling Withdraw aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) start_reaction->sampling quench Stop reaction with cold acetonitrile containing an internal standard sampling->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify parent compound centrifuge->lcms plot Plot ln(% remaining) vs. time lcms->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a phosphate buffer (100 mM, pH 7.4).[12]

    • Prepare a stock solution of the NADPH cofactor system.[12]

    • Prepare stock solutions of the test compounds and positive controls (e.g., testosterone, verapamil) in a suitable solvent.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (e.g., human, rat), and the test compound.

    • Pre-incubate the mixture at 37°C for a few minutes.[12]

    • Initiate the metabolic reaction by adding the NADPH solution. The final concentration of the test compound is typically 1 µM.[13]

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately stop the reaction by adding the aliquot to a larger volume of cold acetonitrile containing an internal standard.[13]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the amount of the parent compound remaining in each sample using LC-MS/MS.[14]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage remaining versus time.

    • From the slope of the line, calculate the in vitro half-life (t½).

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

III. Concluding Remarks

The choice between a sulfonyl and a sulfinyl benzoic acid derivative in drug design is a critical decision that significantly impacts the stability profile of the resulting molecule. While sulfonyl derivatives are predicted to offer superior chemical and thermal stability, sulfinyl derivatives may present a more nuanced reactivity profile that could be advantageous in certain therapeutic contexts, such as in the design of prodrugs. The provided experimental protocols offer a standardized framework for researchers to empirically determine the stability of their specific compounds, enabling data-driven decisions in the optimization of drug candidates. By understanding and quantifying the stability of these important scaffolds, the scientific community can accelerate the development of safer and more effective therapeutics.

IV. References

  • Merck. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Klapötke, T. M., & Sabate, C. M. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6532–6539. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Bialonska, D., & Ziolkowski, P. (2018). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Catalysts, 8(12), 624. Retrieved from [Link]

  • Snieckus, V. (2019). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. Materials, 12(24), 4153. Retrieved from [Link]

  • Di, L. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Methods in Molecular Biology, 929, 165–178. Retrieved from [Link]

  • Campos-Gómez, R., et al. (2016). Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment. Applied Microbiology and Biotechnology, 100(23), 10145-10155. Retrieved from [Link]

  • Difference Wiki. (2024). Sulfone vs. Sulfoxide: What's the Difference? Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Phale, P. S., et al. (2007). Metabolic diversity in bacterial degradation of aromatic compounds. OMICS: A Journal of Integrative Biology, 11(3), 252-279. Retrieved from [Link]

  • Rosu, D., et al. (2020). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 12(8), 1799. Retrieved from [Link]

  • Orabi, E. A., & English, A. M. (2019). Predicting structural and energetic changes in Met–aromatic motifs on methionine oxidation to the sulfoxide and sulfone. Physical Chemistry Chemical Physics, 21(1), 234-247. Retrieved from [Link]

  • Li, L., et al. (2018). Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. Scientific Reports, 8(1), 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Overlay of HPLC chromatograms showing the degradation of three aromatic... Retrieved from [Link]

  • Roberts, J. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for... Journal of the American Chemical Society, 131(31), 10826–10827. Retrieved from [Link]

  • Carmona, M., et al. (2014). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Reviews of Environmental Contamination and Toxicology, 230, 1-38. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic biodegradation route of LAS. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic Diversity in Bacterial Degradation of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of Chemistry, 2016, 1-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway for the degradation of naphthalene sulfonates.... Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various use. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.